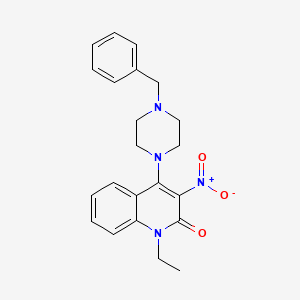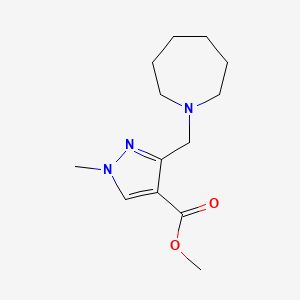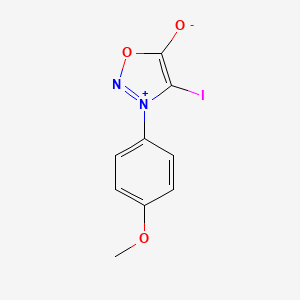
1-(1-ethyl-1H-indol-3-yl)-2,2,2-trifluoro-1-ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-(1-ethyl-1H-indol-3-yl)ethanone” is a chemical compound with the empirical formula C12H13NO . It is a heterocyclic compound, which means it contains atoms of at least two different elements as members of its rings .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, 1-(1-ethyl-1H-indol-3-yl)ethanone can be synthesized from 1-(1-ethyl-1H-indol-3-yl)ethanone and 4-pyridine carboxaldehyde in the presence of potassium hydroxide .Molecular Structure Analysis
The molecular structure of “1-(1-ethyl-1H-indol-3-yl)ethanone” consists of an indole ring attached to an ethanone group . The indole ring is a bicyclic compound, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring .Chemical Reactions Analysis
While specific reactions involving “1-(1-ethyl-1H-indol-3-yl)ethanone” are not mentioned in the sources, indole compounds are known to undergo a variety of chemical reactions . For instance, they can react with phenylhydrazine and hydroxylamine hydrochloride to give pyrazolyl-indole and oxazolyl-indole derivatives, respectively .Physical And Chemical Properties Analysis
The compound “1-(1-ethyl-1H-indol-3-yl)ethanone” is a solid . It has a molecular weight of 187.24 , a density of 1.06g/cm3 , and a boiling point of 331.1ºC at 760 mmHg .Applications De Recherche Scientifique
Antibacterial and Antifungal Activities
Research has shown that derivatives of 1-(1-ethyl-1H-indol-3-yl)-2,2,2-trifluoro-1-ethanone exhibit significant antimicrobial activities. A study synthesized new 1H-Indole derivatives, demonstrating their antibacterial and antifungal effectiveness against several pathogens. These derivatives displayed considerable activity against both Gram-positive and Gram-negative bacteria, as well as fungi like Aspergillus niger and Candida albicans, indicating their potential as antimicrobial agents (Letters in Applied NanoBioScience, 2020).
Anti-inflammatory Agents
Another application involves the synthesis of novel chalcone derivatives that showed anti-inflammatory properties. By modifying the indole framework with different substituents, researchers were able to evaluate these compounds for their effectiveness in reducing inflammation in animal models, suggesting their potential use in developing new anti-inflammatory medications (Current drug discovery technologies, 2022).
Chemical Synthesis and Catalysis
The compound has also been used as a precursor or intermediate in the synthesis of complex molecules. For instance, research has highlighted its utility in electrophilic trifluoromethylthiolation reactions, showcasing its versatility in creating compounds with trifluoromethylthio groups, a functionality of interest in pharmaceutical and agrochemical research (ChemistryOpen, 2016).
Enzymatic Process Development
Another intriguing application is in enzymatic processes, where derivatives of this compound serve as intermediates in the synthesis of clinically relevant molecules. For example, a ketoreductase was used to convert a related compound into a chiral alcohol, a key intermediate in drug synthesis, demonstrating the integration of biocatalysis with traditional chemical synthesis for more efficient and environmentally friendly processes (Organic Process Research & Development, 2017).
Safety and Hazards
Orientations Futures
While specific future directions for “1-(1-ethyl-1H-indol-3-yl)ethanone” are not mentioned in the sources, the synthesis and study of indole derivatives is a topic of ongoing research due to their interesting biological activities . Future work could involve the synthesis of new derivatives and the investigation of their properties and potential applications .
Propriétés
IUPAC Name |
1-(1-ethylindol-3-yl)-2,2,2-trifluoroethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F3NO/c1-2-16-7-9(11(17)12(13,14)15)8-5-3-4-6-10(8)16/h3-7H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBBZQJAXBUPWDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C2=CC=CC=C21)C(=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(Phenylsulfonyl)-1-(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)propan-1-one](/img/structure/B2984847.png)
![2-((3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-phenylacetamide](/img/structure/B2984848.png)


![9-(2,4-dimethoxyphenyl)-1,7-dimethyl-3-(3-phenylpropyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2984853.png)
![ethyl 2-({[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetyl}amino)-5-propylthiophene-3-carboxylate](/img/structure/B2984854.png)



![(2E)-3-[4-(benzyloxy)phenyl]-1-(4-fluorophenyl)prop-2-en-1-one](/img/structure/B2984858.png)
![Methyl 2-[6-[[4-(3-chlorophenyl)piperazin-1-yl]methyl]-4-oxopyran-3-yl]oxyacetate](/img/structure/B2984863.png)


